Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. [] This compound was identified through optimization efforts focused on enhancing BRD4 potency and improving physical properties. [] The bivalent binding mode of this series contributes to its enhanced potency. []
Relevance: While AZD5153 belongs to a different chemical class than 4-(2-ethyl-6-methylpyrimidin-4-yl)-1-(3-methylbenzyl)piperazin-2-one, both share a core piperazin-2-one moiety. This structural similarity suggests a potential common pharmacophore and potential overlapping biological activity. Further investigation is required to confirm these possibilities. You can find more information about AZD5153 in the paper titled "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." []
Compound Description: This compound is a neuroleptic agent with improved stability compared to its anhydrous form. [] It acts as a dopamine D2 receptor antagonist and is used to treat psychotic disorders. [, , , , , ] Various salts and derivatives of this compound have been investigated for their neuroleptic activity and stability. [, , , , , , ]
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces plasma lysophosphatic acid levels in vivo and has shown efficacy in a bleomycin-induced pulmonary fibrosis mouse model. []
Relevance: GLPG1690 and 4-(2-ethyl-6-methylpyrimidin-4-yl)-1-(3-methylbenzyl)piperazin-2-one both possess a piperazine ring that acts as a linker between larger aromatic systems. Although they belong to different chemical classes and target different biological pathways, this shared structural feature may indicate potential for similar interactions with certain molecular targets. Further investigation is needed to explore this possibility. You can learn more about GLPG1690 in the paper titled "Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fib". []
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and shows significant inhibition of MET phosphorylation in mice, leading to robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] Its development involved optimizing a novel series of N-aryl-N'-pyrimidin-4-yl ureas. [] NVP-BGJ398 shows significant antitumor activity in RT112 bladder cancer xenograft models that overexpress wild-type FGFR3. []
Compound Description: PF-00868554 is a potent and orally bioavailable inhibitor of the hepatitis C virus (HCV) polymerase. [] It emerged from optimization efforts focused on improving aqueous solubility and reducing CYP2D6 inhibition within the dihydropyrone series. []
Relevance: Although chemically distinct, both PF-00868554 and 4-(2-ethyl-6-methylpyrimidin-4-yl)-1-(3-methylbenzyl)piperazin-2-one exhibit a common structural motif: a substituted aromatic heterocycle connected to a central ring system. This shared feature hints at potential similarities in their pharmacophores and possible overlapping biological activity, though further investigation is needed to confirm this. More information about PF-00868554 can be found in the paper titled "Discovery of (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a potent and orally available hepatitis C virus polymerase inhibitor." []
Compound Description: This compound is a potent, orally active, and brain-penetrant inhibitor of phosphodiesterase 5 (PDE5). [] It was discovered during the optimization of a novel series of aminopyridopyrazinones as PDE5 inhibitors. [] It exhibits robust in vivo blood pressure lowering in a spontaneously hypertensive rat (SHR) model and holds potential as a therapeutic agent for exploring the central inhibition of PDE5. []
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] Designed using a structure- and property-based approach, it exhibits high selectivity for PARP1 over other PARP family members, making it a promising candidate for treating BRCA-mutated tumors. [] It demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and possesses good secondary pharmacology and physicochemical properties. [] Preclinical studies also show excellent pharmacokinetics and reduced effects on human bone marrow progenitor cells in vitro. []
Compound Description: K-604 is a potent, water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It displays high selectivity for human ACAT-1 over human ACAT-2 (229-fold). [] Replacing a 6-methylene chain with a piperazine unit in the linker region significantly improved its aqueous solubility and oral absorption. [] K-604 has shown promising pharmacological effects and a good safety profile, leading to its selection as a clinical candidate for treating diseases associated with ACAT-1 overexpression. []
Relevance: K-604 and 4-(2-ethyl-6-methylpyrimidin-4-yl)-1-(3-methylbenzyl)piperazin-2-one share a core piperazine ring. This common structural feature suggests a potential common pharmacophore and possible overlapping biological activity. Further investigation is needed to confirm this possibility. You can learn more about K-604 in the paper titled "Discovery of Clinical Candidate 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor." []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.